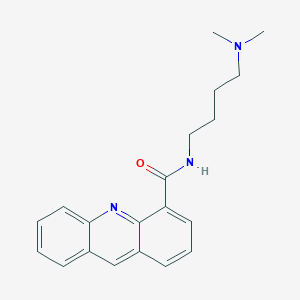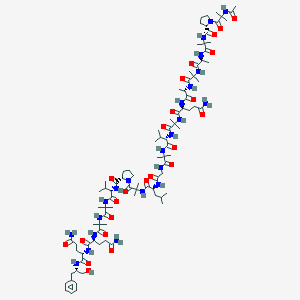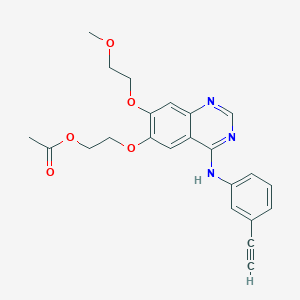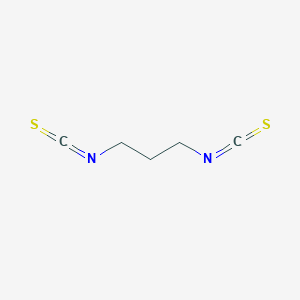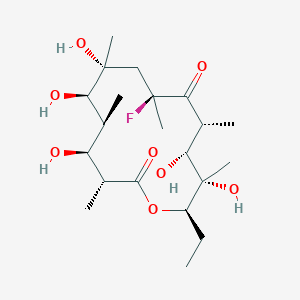
8-Fluoroerythronolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoroerythronolide A (8-FEA) is a semi-synthetic macrolide antibiotic that is derived from the natural product erythromycin. It was first synthesized in 1984 and has since been used extensively in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 8-Fluoroerythronolide A is similar to that of erythromycin. It binds to the bacterial ribosome, inhibiting protein synthesis and ultimately leading to bacterial cell death. However, the presence of the fluorine atom at position 8 enhances the binding affinity of 8-Fluoroerythronolide A to the ribosome, resulting in increased potency and efficacy.
Biochemische Und Physiologische Effekte
In addition to its antibacterial properties, 8-Fluoroerythronolide A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-Fluoroerythronolide A in lab experiments is its potency and efficacy. It is also a relatively stable molecule, making it easy to handle and store. However, its high cost and limited availability can be a limitation for some researchers.
Zukünftige Richtungen
There are many potential future directions for research involving 8-Fluoroerythronolide A. These include investigating its potential as a cancer therapy, exploring its use in drug discovery, and further elucidating its mechanism of action. Additionally, the synthesis of new derivatives of 8-Fluoroerythronolide A could lead to the development of even more potent and effective antibiotics.
Synthesemethoden
The synthesis of 8-Fluoroerythronolide A involves the introduction of a fluorine atom at position 8 of the erythronolide A molecule. This is achieved through a series of chemical reactions, including the use of reagents such as trifluoromethanesulfonic acid and hydrogen fluoride.
Wissenschaftliche Forschungsanwendungen
8-Fluoroerythronolide A has been used in a wide range of scientific research applications, including studies on bacterial resistance, drug discovery, and chemical biology. Its unique properties make it an ideal tool for investigating the mechanisms of action of antibiotics and other drugs.
Eigenschaften
CAS-Nummer |
104160-68-1 |
|---|---|
Produktname |
8-Fluoroerythronolide A |
Molekularformel |
C21H37FO8 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C21H37FO8/c1-8-13-21(7,29)17(26)12(4)15(24)19(5,22)9-20(6,28)16(25)10(2)14(23)11(3)18(27)30-13/h10-14,16-17,23,25-26,28-29H,8-9H2,1-7H3/t10-,11+,12-,13+,14-,16+,17+,19-,20+,21+/m0/s1 |
InChI-Schlüssel |
WYLPLJKCZWLINI-KPFSQYPJSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
Synonyme |
8-Fluoroerythronolide A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







